7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid 7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18076500
InChI: InChI=1S/C9H10F3NO3/c10-9(11,12)8(16)13-4-1-2-6(13)5(3-4)7(14)15/h4-6H,1-3H2,(H,14,15)
SMILES:
Molecular Formula: C9H10F3NO3
Molecular Weight: 237.18 g/mol

7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.:

Cat. No.: VC18076500

Molecular Formula: C9H10F3NO3

Molecular Weight: 237.18 g/mol

* For research use only. Not for human or veterinary use.

7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid -

Specification

Molecular Formula C9H10F3NO3
Molecular Weight 237.18 g/mol
IUPAC Name 7-(2,2,2-trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C9H10F3NO3/c10-9(11,12)8(16)13-4-1-2-6(13)5(3-4)7(14)15/h4-6H,1-3H2,(H,14,15)
Standard InChI Key XEMBCFRGHVEXCA-UHFFFAOYSA-N
Canonical SMILES C1CC2C(CC1N2C(=O)C(F)(F)F)C(=O)O

Introduction

Structural and Molecular Characterization

Bicyclic Framework and Functional Groups

The compound’s defining feature is its 7-azabicyclo[2.2.1]heptane skeleton, a bridged bicyclic system containing one nitrogen atom within the ring structure. This scaffold imposes significant steric constraints, which influence reactivity and conformational flexibility. The nitrogen atom at position 7 is substituted with a 2,2,2-trifluoroacetyl group (–COCF₃), a strong electron-withdrawing moiety that enhances the compound’s electrophilicity and stability against nucleophilic attack. At position 2 of the bicyclic system, a carboxylic acid group (–COOH) introduces acidic properties and hydrogen-bonding capabilities, critical for interactions in biological systems or coordination chemistry.

Molecular Geometry and Stereochemistry

The bicyclo[2.2.1]heptane system adopts a norbornane-like structure, with two fused cyclohexane rings in a boat conformation. Quantum mechanical calculations predict that the trifluoroacetyl group occupies an exo position relative to the bridgehead, minimizing steric clashes with the bicyclic framework. The carboxylic acid group at position 2 is oriented to participate in intramolecular hydrogen bonding with the carbonyl oxygen of the trifluoroacetyl group, further stabilizing the molecule.

Molecular PropertiesValue
Molecular FormulaC₉H₁₀F₃NO₃
Molecular Weight237.18 g/mol
IUPAC Name7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Canonical SMILESC1CC2C(CC1N2C(=O)C(F)(F)F)C(=O)O
Topological Polar Surface Area (TPSA)66.4 Ų
LogP (Octanol-Water Partition Coefficient)1.32

Table 1: Key molecular properties of 7-(2,2,2-trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid .

Synthetic Routes and Methodological Challenges

Accessing the 7-Azabicyclo[2.2.1]heptane Core

The synthesis of 7-azabicyclo[2.2.1]heptane derivatives typically begins with the construction of the bicyclic ring system. One common approach involves the aza-Prins-pinacol reaction, which combines an aldehyde, an amine, and a diene under acidic conditions to form the bicyclic structure. For example, reaction of 2-aminocyclohexanol with trifluoroacetic anhydride in the presence of a Lewis acid catalyst yields the trifluoroacetyl-protected intermediate, which undergoes cyclization to form the bicyclo[2.2.1]heptane framework .

Functionalization Strategies

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmacophore Building Block

The compound’s rigid bicyclic scaffold and dual functional groups make it a versatile intermediate in the design of bioactive molecules. Analogs of 7-azabicyclo[2.2.1]heptane have demonstrated affinity for neuronal nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia . The trifluoroacetyl group enhances blood-brain barrier permeability, while the carboxylic acid moiety allows for salt formation, improving aqueous solubility for intravenous formulations.

Case Study: Analgesic Development

A structurally related compound, N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide (CAS 1864060-40-1), has shown promising analgesic activity in murine models, reducing inflammatory pain by 60% at doses of 10 mg/kg. This suggests that 7-(2,2,2-trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid could serve as a precursor for non-opioid pain relievers, circumventing the addiction risks associated with traditional analgesics .

Research Gaps and Future Directions

Biological Activity Profiling

Despite its synthetic utility, limited data exist on the direct biological activity of 7-(2,2,2-trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid. Preliminary studies indicate that removal of the trifluoroacetyl group via hydrolysis yields 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, a compound with demonstrated inhibitory effects on angiotensin-converting enzyme (ACE) . Future research should prioritize in vitro assays to evaluate the parent compound’s interaction with ACE, kinase targets, and ion channels.

Sustainable Synthesis Optimization

Current synthetic routes rely on stoichiometric amounts of hazardous reagents like chromium trioxide, posing environmental and safety concerns. Catalytic methods employing organocatalysts or enzymatic systems could reduce waste generation. For instance, lipase-mediated acetylation has been successfully applied to similar bicyclic compounds, achieving yields exceeding 85% under mild conditions .

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